molecular formula C27H20O9 B12477329 3,3'-[(4-hydroxy-3,5-dimethoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)

3,3'-[(4-hydroxy-3,5-dimethoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)

Cat. No.: B12477329
M. Wt: 488.4 g/mol
InChI Key: HXRVGLDRJRNCBG-UHFFFAOYSA-N
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Description

4-HYDROXY-3-[(4-HYDROXY-2-OXOCHROMEN-3-YL)(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYL]CHROMEN-2-ONE is a complex organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its intricate structure, exhibits unique properties that make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-3-[(4-HYDROXY-2-OXOCHROMEN-3-YL)(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYL]CHROMEN-2-ONE involves multiple steps, typically starting with the preparation of the chromone core. One common method involves the condensation of appropriate phenolic compounds with chromone derivatives under controlled conditions. The reaction often requires catalysts such as Lewis acids and is conducted in solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification steps, including recrystallization and chromatography, are crucial to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-3-[(4-HYDROXY-2-OXOCHROMEN-3-YL)(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYL]CHROMEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-HYDROXY-3-[(4-HYDROXY-2-OXOCHROMEN-3-YL)(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYL]CHROMEN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-HYDROXY-3-[(4-HYDROXY-2-OXOCHROMEN-3-YL)(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYL]CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-HYDROXY-3-[(4-HYDROXY-2-OXOCHROMEN-3-YL)(4-HYDROXY-3,5-DIMETHOXYPHENYL)METHYL]CHROMEN-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C27H20O9

Molecular Weight

488.4 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-3,5-dimethoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one

InChI

InChI=1S/C27H20O9/c1-33-18-11-13(12-19(34-2)25(18)30)20(21-23(28)14-7-3-5-9-16(14)35-26(21)31)22-24(29)15-8-4-6-10-17(15)36-27(22)32/h3-12,20,28-30H,1-2H3

InChI Key

HXRVGLDRJRNCBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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